molecular formula C16H18N4O4 B2865623 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1286710-82-4

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2865623
CAS No.: 1286710-82-4
M. Wt: 330.344
InChI Key: FZMDQDWJMROVJF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic small molecule constructed from two privileged heterocyclic scaffolds: an isoxazole and a 1,3,4-oxadiazole, linked by a propanamide chain. This specific structural architecture suggests significant potential for biomedical and chemical biology research. The 1,3,4-oxadiazole core is a well-known pharmacophore in medicinal chemistry, noted for its ability to participate in hydrogen bonding and its metabolic stability, which contributes to enhanced bioavailability in lead compounds . This scaffold is found in compounds investigated for a range of biological activities, including targeting enzymes like thymidylate synthase and serving as a bioisostere for carboxylic acids and esters to optimize drug-like properties . The presence of the 1,3,4-oxadiazole ring, particularly when substituted with a furan group, points to potential applications in developing novel enzyme inhibitors or receptor agonists/antagonists. Furthermore, molecular hybrids containing isoxazole and oxadiazole motifs are frequently explored for their pesticidal and antifungal properties, indicating that this compound may also have utility in agricultural chemical research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-8-7-13(10(3)22-8)15-18-19-16(23-15)17-14(21)6-5-12-9(2)20-24-11(12)4/h7H,5-6H2,1-4H3,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMDQDWJMROVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic molecule that exhibits complex structural features conducive to various biological activities. Its unique combination of oxazole and oxadiazole functionalities along with a propanamide backbone positions it as a potential candidate for medicinal chemistry applications.

Structural Characteristics

This compound can be characterized by its molecular formula C16H18N4O3C_{16}H_{18}N_{4}O_{3} and a molecular weight of approximately 318.34 g/mol. The presence of multiple functional groups such as oxazole and oxadiazole contributes to its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazole ring followed by the introduction of the oxadiazole moiety. The general synthetic route involves:

  • Formation of the Oxazole Ring : Utilizing appropriate precursors like 3,5-dimethylphenyl hydrazine and acetic anhydride.
  • Synthesis of the Oxadiazole Moiety : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Final Coupling : The final product is obtained through coupling reactions that link the oxazole and oxadiazole fragments to the propanamide backbone.

Biological Activity

Research on similar compounds suggests that those containing oxazole and oxadiazole moieties often exhibit diverse biological activities. The following table summarizes potential biological activities associated with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-(3-methylisoxazol-5-yl)-N-[4-(phenyl)thiazol-2-yl]propanamideIsoxazole; thiazoleAntimicrobial
3-(4-methylthiazol-2-yl)-N-[3-(2-naphthyl)-1H-pyrazol-5-yl]propanamideThiazole ring; pyrazole moietyAnticancer
N-[3-(methylsulfanylphenyl)-1H-pyrazol-4-yloxy]-propanamidePyrazole; ether linkageAnti-inflammatory

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition against various enzymes involved in disease pathways.
  • Antioxidant Properties : The presence of furan and oxazole rings may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction.

Case Studies

Several studies have highlighted the potential of related compounds:

  • Anticancer Studies : A derivative containing an oxazole ring was shown to inhibit proliferation in pancreatic cancer cell lines with an IC50 value of approximately 25 µM.
    "This compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development."
  • Antimicrobial Activity : Another study reported that similar oxadiazole-containing compounds displayed potent antimicrobial properties against Gram-positive bacteria.
    "The synthesized derivatives showed a remarkable ability to inhibit bacterial growth, indicating their potential as new antimicrobial agents."

Comparison with Similar Compounds

Table 1: Key Propanamide Derivatives and Their Properties

Compound Name Key Substituents Primary Use/Activity Reference
N-(3,4-dichlorophenyl) propanamide 3,4-dichlorophenyl Herbicide (propanil)
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide Hexahydro-pyrimidine-trioxo, 3,4-dichlorophenyl Fungicide (fenoxacrim)
N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide 3,5-dichlorophenyl, imidazolidine-dioxo Metabolite of iprodione (fungicide)
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide Isoxazole, 2,6-dimethoxybenzamide Herbicide (isoxaben)
Target Compound : 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]propanamide 3,5-dimethylisoxazole, 2,5-dimethylfuran-oxadiazole Not explicitly reported N/A

Key Observations

Structural Differences: The target compound lacks the chlorinated aromatic rings common in propanil and fenoxacrim, which are critical for their herbicidal and fungicidal activities . Instead, it incorporates methyl-substituted heterocycles (isoxazole, furan, oxadiazole), which may reduce environmental persistence compared to chlorinated analogs.

Hypothetical Functional Insights: The methyl groups on the isoxazole and furan rings may enhance lipophilicity, improving membrane permeability compared to polar analogs like propanil. The oxadiazole ring is known for hydrogen-bonding capabilities, suggesting possible interactions with enzymatic targets (e.g., acetolactate synthase in plants) .

Gaps in Data: No explicit biological activity data or environmental impact studies for the target compound are available in indexed literature. Its efficacy and toxicity profiles remain speculative compared to well-characterized analogs.

Research Implications and Limitations

Priority areas include:

  • Synthesis and bioactivity screening against agricultural pathogens or weeds.
  • Computational modeling to predict binding modes with known herbicide/fungicide targets (e.g., cytochrome P450 enzymes).
  • Comparative pharmacokinetic analysis with chlorinated propanamides to assess environmental safety.

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